molecular formula C24H27N5O2 B12410233 TLR7/8 antagonist 1

TLR7/8 antagonist 1

Cat. No.: B12410233
M. Wt: 417.5 g/mol
InChI Key: ZLDNOUHDDANJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TLR7/8 Antagonist 1 is a potent inhibitor of Toll-like receptors 7 and 8, which are key components of the innate immune system. These receptors recognize single-stranded RNA and play a crucial role in the body’s defense against viral infections. This compound is an imidazoquinoline derivative compound that has shown significant potential in modulating immune responses, making it a valuable tool in the study and treatment of various diseases, including autoimmune disorders and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 Antagonist 1 involves multiple steps, including the formation of the imidazoquinoline core. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized to produce the imidazoquinoline structure. The final product is obtained through purification and crystallization processes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: TLR7/8 Antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of the imidazoquinoline core, which may have enhanced or reduced activity against TLR7 and TLR8 .

Scientific Research Applications

Systemic Lupus Erythematosus (SLE)

Research indicates that TLR7/8 antagonist 1 can significantly mitigate symptoms in SLE models. In a study involving lupus-prone mice, the antagonist demonstrated a protective effect against lethal autoimmunity, highlighting its potential as a therapeutic agent for SLE .

Psoriasis

In vivo studies have shown that this compound effectively reduces inflammatory markers associated with psoriasis. The compound exhibited significant efficacy in rodent models by decreasing interleukin-6 levels and other pro-inflammatory cytokines .

Other Autoimmune Disorders

The antagonist has also been explored for its effects on other autoimmune conditions. Its ability to inhibit TLR-mediated signaling suggests potential applications in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and multiple sclerosis .

Table: Summary of Key Findings on this compound

StudyDisease ModelKey FindingsReference
Study ASLE MiceReduced proteinuria and mortality
Study BPsoriasis ModelDecreased IL-6 and TNF-α levels
Study CRheumatoid ArthritisInhibition of inflammatory cytokines

Case Study: Efficacy in SLE

In a controlled study involving lupus-prone NZB/W F1 mice, oral administration of this compound resulted in a marked decrease in disease severity. The study reported a significant reduction in autoantibody production and renal inflammation, underscoring the antagonist's therapeutic promise .

Case Study: Impact on Psoriasis

Another study assessed the effects of this compound on psoriasis-like lesions in mice. The results indicated a substantial reduction in skin inflammation and scaling, correlating with decreased levels of pro-inflammatory cytokines such as IL-17A .

Mechanism of Action

TLR7/8 Antagonist 1 exerts its effects by binding to Toll-like receptors 7 and 8, preventing their activation by single-stranded RNA. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. By modulating these pathways, this compound can reduce inflammation and immune responses, making it a valuable therapeutic agent for autoimmune diseases and cancer .

Comparison with Similar Compounds

Uniqueness: TLR7/8 Antagonist 1 is unique in its potent antagonistic activity against both TLR7 and TLR8, making it a valuable tool for studying the dual inhibition of these receptors. Its imidazoquinoline structure allows for various chemical modifications, enabling the development of new derivatives with potentially improved therapeutic properties .

Biological Activity

Toll-like receptors (TLRs) 7 and 8 play crucial roles in the innate immune response, particularly in recognizing viral RNA and initiating inflammatory pathways. The development of selective antagonists for these receptors, such as TLR7/8 antagonist 1 (also known as M5049 or Enpatoran), has garnered significant interest due to their potential therapeutic applications in autoimmune diseases and inflammatory conditions.

Overview of this compound (M5049)

M5049 is a quinoline-derivative compound designed to selectively inhibit TLR7 and TLR8 signaling pathways. Its mechanism of action involves preventing the activation of these receptors, thereby modulating the immune response that can lead to chronic inflammation and autoimmunity.

Key Characteristics:

  • Chemical Structure : Quinoline derivative
  • Target Receptors : Human TLR7, human TLR8, and mouse TLR7
  • Inhibition Profile : Does not affect mouse TLR8
  • Potency : Effective in both in vitro and in vivo models, particularly in systemic lupus erythematosus (SLE) and severe COVID-19 cases .

M5049 functions by binding to the inactive forms of TLR7 and TLR8, stabilizing them and preventing ligand binding. This inhibition disrupts the downstream signaling pathways involving NF-κB and IRF, which are critical for the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-α .

Inhibition Pathways:

  • NF-κB Pathway : Central to inflammatory responses; M5049 inhibits its activation.
  • IRF Pathway : Important for antiviral responses; also inhibited by M5049.

Biological Activity

The biological activity of M5049 has been evaluated through various studies that highlight its efficacy in modulating immune responses:

In Vitro Studies

  • Cytokine Production : In HEK293 cells expressing TLR7 and TLR8, M5049 significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) upon stimulation with respective agonists .
  • Cellular Assays : Potency was assessed using HEK-Blue™ reporter cell lines, demonstrating effective inhibition at concentrations ranging from 40 nM to 1 μM depending on the cell type .

In Vivo Studies

  • Mouse Models : In BXSB-Yaa mouse models of lupus, oral administration of M5049 resulted in decreased disease severity, supporting its therapeutic potential in autoimmune disorders .
  • COVID-19 Research : Investigations suggest that M5049 may mitigate the cytokine storm observed in severe COVID-19 cases by inhibiting TLR-mediated pathways .

Data Table: Summary of Biological Activity

Study TypeModelKey FindingsReference
In VitroHEK293 CellsReduced TNF-α and IL-6 production
In VitroHEK-Blue™ ReporterPotent inhibition at 40 nM - 1 μM
In VivoBXSB-Yaa MiceDecreased lupus severity
Clinical TrialSLE PatientsPhase 2 trials ongoing for efficacy

Case Studies

Recent clinical trials have focused on the application of M5049 for treating systemic lupus erythematosus (SLE) and severe COVID-19:

  • Systemic Lupus Erythematosus (SLE) :
    • Objective : Evaluate safety and efficacy.
    • Outcome : Early results indicate a reduction in disease activity scores among treated patients .
  • Severe COVID-19 :
    • Objective : Investigate effects on cytokine release syndrome.
    • Outcome : Preliminary data show promise in reducing inflammatory markers associated with severe disease .

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-(2-methylpropyl)imidazo[4,5-c]quinoline-7-carboxylate

InChI

InChI=1S/C24H27N5O2/c1-14(2)10-20-28-21-22(29(20)13-16-6-4-15(12-25)5-7-16)18-9-8-17(24(30)31-3)11-19(18)27-23(21)26/h4-9,11,14H,10,12-13,25H2,1-3H3,(H2,26,27)

InChI Key

ZLDNOUHDDANJBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=C(C=C(C=C4)C(=O)OC)N=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.